Cas no 1592586-37-2 (1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol)
1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol
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- Inchi: 1S/C5H8N2O2/c1-3(8)5-6-4(2)9-7-5/h3,8H,1-2H3
- InChI Key: ZKMLNFVUVVWVCD-UHFFFAOYSA-N
- SMILES: C(C1N=C(C)ON=1)(O)C
1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B497805-10mg |
1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol |
1592586-37-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B497805-50mg |
1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol |
1592586-37-2 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B497805-100mg |
1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol |
1592586-37-2 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-174921-1g |
1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol |
1592586-37-2 | 95% | 1g |
$770.0 | 2023-09-20 | |
| Enamine | EN300-174921-5g |
1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol |
1592586-37-2 | 95% | 5g |
$2235.0 | 2023-09-20 | |
| Enamine | EN300-174921-10g |
1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol |
1592586-37-2 | 95% | 10g |
$3315.0 | 2023-09-20 | |
| Enamine | EN300-174921-0.05g |
1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol |
1592586-37-2 | 95% | 0.05g |
$179.0 | 2023-09-20 | |
| Enamine | EN300-174921-0.1g |
1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol |
1592586-37-2 | 95% | 0.1g |
$268.0 | 2023-09-20 | |
| Enamine | EN300-174921-0.25g |
1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol |
1592586-37-2 | 95% | 0.25g |
$383.0 | 2023-09-20 | |
| Enamine | EN300-174921-0.5g |
1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol |
1592586-37-2 | 95% | 0.5g |
$601.0 | 2023-09-20 |
1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol
Research Briefing on 1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol (CAS: 1592586-37-2) and Its Applications in Chemical Biology and Pharmaceutical Research
1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol (CAS: 1592586-37-2) is a heterocyclic compound featuring a 1,2,4-oxadiazole core, which has garnered significant attention in recent medicinal chemistry and chemical biology research. This structural motif is increasingly recognized for its versatility in drug discovery, particularly as a bioisostere for carboxylic acids and amides. The compound's unique physicochemical properties, including moderate polarity and hydrogen-bonding capacity, make it an attractive scaffold for the design of novel therapeutic agents and chemical probes.
Recent studies have explored the synthetic utility of 1592586-37-2 as a building block for fragment-based drug discovery. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its effective incorporation into kinase inhibitor scaffolds, where the oxadiazole moiety was shown to participate in critical hydrogen-bonding interactions with ATP-binding pockets. The methyl and hydroxyl substituents were found to modulate both target affinity and cellular permeability, suggesting this compound may serve as a valuable intermediate for optimizing drug-like properties.
In pharmacological applications, derivatives of 1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol have shown promise as modulators of protein-protein interactions. A recent study in ACS Chemical Biology reported its use in developing small-molecule inhibitors of the MDM2-p53 interaction, with the oxadiazole ring system contributing to both binding affinity and metabolic stability. The compound's balanced lipophilicity (clogP ~0.8) and molecular weight (MW 142.14) make it particularly suitable for fragment growth strategies in lead optimization campaigns.
From a synthetic chemistry perspective, 1592586-37-2 has been employed in innovative multicomponent reactions. A 2024 Nature Communications paper detailed its use in metal-catalyzed [3+2] cycloadditions to construct complex polyheterocyclic systems. The hydroxyl group was shown to participate in subsequent diversification reactions, enabling rapid generation of structurally diverse compound libraries for high-throughput screening.
Ongoing research is investigating the metabolic fate of this compound class. Preliminary ADME studies indicate that the 1,2,4-oxadiazole ring demonstrates favorable metabolic stability compared to its 1,3,4-isomer, with the 5-methyl substitution further enhancing resistance to oxidative metabolism. These properties position 1592586-37-2 as a privileged structure in the design of CNS-penetrant compounds.
In conclusion, 1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol represents a versatile scaffold with multiple applications in drug discovery and chemical biology. Its unique combination of synthetic accessibility, favorable physicochemical properties, and demonstrated biological relevance make it a compound of significant interest for future research and development efforts in the pharmaceutical industry.
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